439077-17-5 (Without cation and water of crystallization)
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Overview
Description
This compound is incorporated by enzymes such as Taq DNA polymerase, Sequenase, and Klenow fragment, making it a valuable tool in molecular biology for labeling DNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amino-11-ddUTP involves the incorporation of an amino group into the deoxyuridine triphosphate (dUTP) molecule. The amino group is introduced through a series of chemical reactions, including the use of activated esters and nucleophilic substitution reactions. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and buffers such as sodium bicarbonate at a pH of 8.3 .
Industrial Production Methods
Industrial production of Amino-11-ddUTP follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Amino-11-ddUTP undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with activated esters.
Enzymatic Incorporation: The compound is incorporated into DNA by enzymes such as Taq DNA polymerase, Sequenase, and Klenow fragment.
Common Reagents and Conditions
Common reagents used in reactions involving Amino-11-ddUTP include activated esters, buffers like sodium bicarbonate, and solvents such as DMSO. The reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the incorporation of the compound into DNA .
Major Products Formed
The major products formed from reactions involving Amino-11-ddUTP are labeled DNA molecules. These labeled DNA molecules can be used in various molecular biology applications, including fluorescence in situ hybridization (FISH) and other labeling techniques .
Scientific Research Applications
Amino-11-ddUTP has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of labeled DNA molecules for various analytical techniques.
Biology: Employed in fluorescence in situ hybridization (FISH) to visualize and quantify RNA molecules within cells.
Medicine: Utilized in diagnostic assays to detect specific DNA sequences and mutations.
Industry: Applied in the production of labeled DNA probes for research and diagnostic purposes.
Mechanism of Action
The mechanism of action of Amino-11-ddUTP involves its incorporation into DNA by DNA polymerases. Once incorporated, the amino group can react with activated esters to form labeled DNA molecules. This labeling allows for the visualization and quantification of specific DNA sequences in various applications .
Comparison with Similar Compounds
Similar Compounds
Amino-11-dUTP: Similar to Amino-11-ddUTP but lacks the dideoxy modification, making it suitable for different labeling applications.
Amino-11-dCTP: A modified deoxycytidine triphosphate used for amine labeling of DNA.
Biotin-11-dUTP: A biotin-labeled deoxyuridine triphosphate used for non-radioactive DNA labeling.
Uniqueness
Amino-11-ddUTP is unique due to its dideoxy modification, which makes it a terminator triphosphate. This property allows it to be used in applications where the termination of DNA synthesis is required, such as in sequencing and labeling techniques .
Properties
Molecular Formula |
C16H22N4O14P3-3 |
---|---|
Molecular Weight |
587.29 g/mol |
IUPAC Name |
[[[5-[5-[3-(4-aminobutanoylamino)prop-1-ynyl]-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C16H25N4O14P3/c17-7-1-4-13(21)18-8-2-3-11-9-20(16(23)19-15(11)22)14-6-5-12(32-14)10-31-36(27,28)34-37(29,30)33-35(24,25)26/h9,12,14H,1,4-8,10,17H2,(H,18,21)(H,27,28)(H,29,30)(H,19,22,23)(H2,24,25,26)/p-3 |
InChI Key |
ROYWJKOFQAFJCX-UHFFFAOYSA-K |
Canonical SMILES |
C1CC(OC1COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=C(C(=O)NC2=O)C#CCNC(=O)CCCN |
Origin of Product |
United States |
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